Product packaging for 2-Ethyl-1-indanone(Cat. No.:CAS No. 22351-56-0)

2-Ethyl-1-indanone

Cat. No.: B1366218
CAS No.: 22351-56-0
M. Wt: 160.21 g/mol
InChI Key: GIUDGQPFOOPWIQ-UHFFFAOYSA-N
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Description

2-Ethyl-1-indanone is a 2-alkyl-1-indanone. It has been prepared by the cyclization of β -hydroxy-α -methoxypropiophenone in the presence of sulfuric acid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B1366218 2-Ethyl-1-indanone CAS No. 22351-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUDGQPFOOPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408019
Record name 2-Ethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22351-56-0
Record name Ethyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022351560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV5B1U3CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Spectroscopic and Computational Characterization of 2 Ethyl 1 Indanone

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 2-ethyl-1-indanone, with a molecular formula of C₁₁H₁₂O, the expected exact mass can be calculated and compared to the measured mass. miamioh.eduechemi.com This high level of accuracy helps to confirm the molecular formula and distinguish between compounds with the same nominal mass but different elemental compositions. HRMS data is often reported with the ionization method used, such as Electrospray Ionization (ESI), and the calculated and found mass values. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms-id.ca In the analysis of this compound, GC-MS can be used to determine its presence in a mixture and to obtain its mass spectrum. The gas chromatogram provides the retention time of the compound, which is characteristic under specific experimental conditions. The mass spectrometer then fragments the eluted compound and records the mass-to-charge ratio (m/z) of the fragments.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries. For instance, in the analysis of related indanone compounds, GC-MS has been used to identify various derivatives and metabolites. metu.edu.trroyalsocietypublishing.org The technique is also used for the characterization of volatile constituents in complex mixtures. nih.govmdpi.com

Table 2: GC-MS Data for a Related Compound, 2-Ethylindan (B14115624)

PropertyValue
NIST Number 214919
Library Main library
Top Peak (m/z) 117
2nd Highest (m/z) 146
3rd Highest (m/z) 131

This data is for 2-ethylindan (C₁₁H₁₄), a structurally similar compound, and illustrates the type of information obtained from a GC-MS analysis. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an advanced mass spectrometry technique known for its exceptionally high resolution and mass accuracy. researchgate.net This makes it particularly suitable for the analysis of complex mixtures, allowing for the separation and identification of compounds with very similar masses. royalsocietypublishing.org

In the context of indanone-related research, FT-ICR MS has been employed to characterize complex mixtures, such as those from pyrolysis liquids or cigarette smoke, where numerous oxygenated and nitrogen-containing compounds are present. royalsocietypublishing.orgunibo.itresearchgate.net The high resolving power of FT-ICR MS enables the assignment of elemental formulas to thousands of individual compounds in a single sample. royalsocietypublishing.org While direct FT-ICR MS studies specifically on this compound are not prevalent in the provided search results, the application of this technique to similar and more complex systems underscores its potential for detailed molecular characterization of this compound. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

For this compound, the FT-IR spectrum would reveal characteristic absorption bands corresponding to its functional groups. The most prominent peak would be for the carbonyl (C=O) group of the ketone, which typically appears in the range of 1680-1750 cm⁻¹. The spectrum would also show absorptions for the C-H bonds of the aromatic ring and the ethyl group, as well as C=C stretching vibrations from the aromatic ring.

In studies of related indanone structures, FT-IR spectroscopy has been used to identify the carbonyl group and other functional groups present in the molecule. rsc.org For example, in the analysis of ethyl 1-indanone-2-carboxylate, characteristic peaks for the two carbonyl groups were observed at 1738 cm⁻¹ and 1708 cm⁻¹. rsc.org Similarly, FT-IR has been used to characterize products of reactions involving indanones, confirming the presence or absence of specific functional groups. metu.edu.tr

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupTypical Wavenumber (cm⁻¹)
C=O (Ketone) 1680-1750
C-H (Aromatic) 3000-3100
C-H (Aliphatic) 2850-3000
C=C (Aromatic) 1400-1600

This table is based on general principles of FT-IR spectroscopy and data for related compounds. rsc.orgchemicalbook.com

X-ray Crystallography

While a specific single crystal X-ray diffraction study for this compound was not found in the search results, related indanone derivatives have been extensively studied using this technique to determine their three-dimensional molecular structures. iucr.orgtudublin.ie For instance, the crystal structure of 2-[1-(1-oxoindan-2-yl)ethyl]indan-1-one reveals that the fused-ring systems are essentially planar. iucr.org In this related compound, the crystal packing is stabilized by C—H···O and C—H···π interactions, as well as π–π stacking between benzene (B151609) rings. iucr.org Such analyses provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. tudublin.ie For other indanone derivatives, X-ray crystallography has confirmed the planarity of the indanone ring system and the geometry around key functional groups. tudublin.ie

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of indanone derivatives. dntb.gov.uarjptonline.org DFT calculations, often employing the B3LYP functional with basis sets like 6-311G(d,p), are used to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), and map molecular electrostatic potential (MEP) surfaces. rjptonline.orgmdpi.combhu.ac.in These computational studies provide insights into the molecule's reactivity, stability, and potential interaction sites. dntb.gov.uakbhgroup.in

Theoretical geometry optimization of indanone derivatives using DFT methods, such as B3LYP with the 6-311G(d,p) basis set, allows for the determination of stable molecular conformations and the calculation of key structural parameters. mdpi.comresearchgate.net These calculations yield optimized bond lengths and bond angles that are generally in good agreement with experimental data from X-ray crystallography for similar compounds. bhu.ac.indergipark.org.tr For example, in a computational study of a related indanone derivative, the carbonyl bond length was calculated to be 1.2189 Å. kbhgroup.in The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, providing a reliable model for further electronic property analysis.

Table 1: Selected Computed Properties of this compound

Property Value
Molecular Weight 160.21 g/mol
Molecular Formula C₁₁H₁₂O
XLogP3 2.6
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1
Exact Mass 160.088815002
Topological Polar Surface Area 17.1 Ų
Heavy Atom Count 12
Complexity 185

This data is based on computed properties and provides a theoretical profile of the molecule. echemi.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. kbhgroup.indergipark.org.tr A smaller HOMO-LUMO gap suggests higher reactivity and a greater likelihood of intramolecular charge transfer. kbhgroup.indergipark.org.tr For example, a study on a similar bicyclic ketone found a HOMO-LUMO gap of 2.806 eV, indicating a reactive and less stable nature. researchgate.net In many indanone derivatives, the HOMO is distributed over the aromatic ring and the LUMO is localized on the carbonyl group and adjacent atoms, indicating the likely sites for electronic transitions. acs.org

Table 2: Theoretical Electronic Properties of a Related Indanone Derivative

Parameter Energy (eV)
E(HOMO) -6.1579
E(LUMO) -1.4566
Energy Gap (ΔE) 4.7013

This table presents DFT-calculated FMO energies for a related thiazolidinone derivative, illustrating the typical values obtained in such analyses. dergipark.org.tr

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. mdpi.com Regions of negative potential, typically colored red, are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as those on the oxygen atom of the carbonyl group in this compound. mdpi.comresearchgate.net Conversely, regions of positive potential, colored blue, indicate areas prone to nucleophilic attack and are generally found around hydrogen atoms. mdpi.combhu.ac.in The MEP analysis for various indanone derivatives consistently shows the most negative potential localized on the carbonyl oxygen, highlighting it as a primary site for interaction. researchgate.net

Density Functional Theory (DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.org It provides a framework to calculate properties such as excitation energies, absorption spectra, and oscillator strengths. wikipedia.orguci.edu This approach extends the ground-state DFT to time-dependent phenomena, offering a computationally efficient way to study the response of a system's electron density to a time-dependent potential, like that of an oscillating electric field in light. wikipedia.org

For molecules similar in structure to this compound, TD-DFT calculations, often performed with functionals like B3LYP or PBE0 and basis sets such as 6-311+g(d,p), are employed to predict their electronic transitions. mdpi.comrsc.org The calculations can elucidate the nature of these transitions, for instance, identifying them as π → π* or n → π* transitions, and determine the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgscirp.org In many organic molecules, the lowest energy absorption band is often attributed to the HOMO → LUMO transition. mdpi.com The accuracy of these predictions can be influenced by the choice of functional and basis set. researchgate.net

Natural Transition Orbitals (NTOs) are often used to analyze the spatial distribution of orbitals involved in electronic excitations, providing a clearer picture of the electron density changes during a transition. rsc.org For instance, in related indanone derivatives, TD-DFT has been used to understand excited-state intramolecular proton transfer (ESIPT) and intramolecular charge-transfer (ICT) processes. acs.org

Table 1: Representative TD-DFT Calculated Excitation Properties for Indanone Derivatives

Compound Excitation Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
Indanone Derivative 1 S0 → S1 357 0.1215 HOMO → LUMO
Indanone Derivative 2 S0 → S1 408 0.0014 HOMO → LUMO
Indanone Derivative 3 S0 → S1 376 0.0026 HOMO → LUMO
Indanone Derivative 4 S0 → S1 403 0.0005 HOMO → LUMO

Theoretical Vibrational Spectra Analysis

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), is a crucial tool for understanding the molecular structure and bonding of compounds like this compound. researchgate.netmaterialsciencejournal.org By calculating the harmonic vibrational frequencies, researchers can assign the bands observed in experimental infrared (IR) and Raman spectra. nih.gov

The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical method. researchgate.net For example, in studies of related molecules like 2-ethyl-1H-benzo[d]imidazole, the B3LYP method has shown superior performance over the Hartree-Fock approach for vibrational spectral analysis. researchgate.net

Key vibrational modes for indanone structures include the C=O stretching of the carbonyl group, C-C stretching within the aromatic and aliphatic rings, and various bending modes. materialsciencejournal.orgnih.gov For instance, the carbonyl (C=O) stretching mode is typically observed as a strong band in the IR spectrum around 1700-1730 cm⁻¹. nih.gov Analysis of these modes helps confirm the molecular structure and can reveal details about intermolecular interactions. dntb.gov.ua

Table 2: Illustrative Theoretical Vibrational Frequencies for Indanone-Related Structures

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch ~1710-1730
Aromatic C-C Stretch ~1400-1600
CH₂ Bend ~1450
C-H Aromatic Stretch ~3000-3100
C-H Aliphatic Stretch ~2850-2960

Note: This table provides typical frequency ranges for key vibrations in indanone-like molecules based on DFT calculations. Specific values for this compound would require a dedicated computational study. Sources: researchgate.netmaterialsciencejournal.orgnih.gov

Theoretical UV-Visible Absorption Bands

Theoretical calculations of UV-Visible absorption spectra, performed using TD-DFT, provide valuable information about the electronic transitions of a molecule. dntb.gov.uarjptonline.org These calculations predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scirp.orgmdpi.com

For organic molecules like this compound, the UV-Vis spectrum is typically characterized by transitions within the π-electron system of the aromatic ring and the carbonyl group. researchgate.net TD-DFT calculations can help assign these absorption bands to specific electronic excitations, such as π → π* and n → π* transitions. frontiersin.org The solvent environment can influence the absorption spectrum, and computational models often incorporate a solvent model, like the Polarization Continuum Model (PCM), to simulate these effects. mdpi.com

In studies of similar D-π-A (donor-π-acceptor) systems, TD-DFT has been shown to accurately predict experimental UV-Vis spectra, with the lowest-energy absorption band often corresponding to the HOMO-to-LUMO transition. mdpi.com

Table 3: Example of Theoretical vs. Experimental UV-Vis Data for Related Compounds

Compound System Theoretical λ_max (nm) Experimental λ_max (nm) Transition Type
D-A System 1 ~387 ~390 HOMO-1→LUMO, HOMO-2→LUMO
A-D-A System 1 ~550 ~560 HOMO→LUMO

Note: This table illustrates the correlation between theoretical and experimental data for donor-acceptor systems containing moieties similar to indanone. The data is generalized from literature. Source: mdpi.com

Nonlinear Optical (NLO) Response Investigations

Nonlinear optical (NLO) materials are of great interest for applications in advanced technologies like optoelectronics. nih.govethz.ch Organic molecules with extended π-conjugation, particularly those with donor-acceptor structures, can exhibit significant NLO properties. nih.govresearchgate.net Computational chemistry, specifically DFT, is a key tool for predicting the NLO response of molecules.

The NLO properties are characterized by parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. nih.gov DFT calculations using functionals like B3LYP can provide reliable predictions of these properties. nih.gov

For molecules structurally related to this compound, structural modifications that enhance intramolecular charge transfer (ICT) are known to increase the NLO response. nih.govacs.org Indanone-based chromophores have been shown to possess larger molecular hyperpolarizability compared to some standard dyes, attributed to the strong electron-withdrawing nature of the indanone group. researchgate.net

Table 4: Calculated NLO Properties for Representative Organic Chromophores

Molecule Dipole Moment (μ_tot) (D) Linear Polarizability ⟨α⟩ (esu) First Hyperpolarizability (β_tot) (esu)
Reference (FCO-2FR1) - - -
Derivative FD2 20.049 - 11.22 × 10⁻²⁷
Derivative FD3 - 2.936 × 10⁻²² -

Note: This table shows calculated NLO properties for designed D–π–A chromophores to illustrate the type of data obtained from NLO investigations. Source: nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies for this compound were not found, this technique is widely applied to similar biomolecular systems. uq.edu.au MD simulations can provide insights into the conformational dynamics, interactions with other molecules (like solvents or biological receptors), and the stability of molecular complexes. nih.gov

For example, in drug design research involving indanone derivatives, MD simulations are used to understand how a ligand binds to the active site of a protein. nih.gov These simulations can reveal key interactions, such as hydrophobic interactions or hydrogen bonds, and assess the structural stability of the ligand-protein complex over time, often analyzed through metrics like the root-mean-square deviation (RMSD). nih.gov

Quantum Chemical Parameters (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Quantum chemical parameters derived from DFT calculations provide insights into the global reactivity of a molecule. dergipark.org.trsamipubco.com These parameters are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. samipubco.com

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). Softness is the reciprocal of hardness (S = 1/η). dergipark.org.trsamipubco.com

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). dergipark.org.trresearchgate.netacs.org

These descriptors are valuable for predicting the reactivity and stability of molecules. materialsciencejournal.orgresearchgate.net For instance, a lower chemical hardness indicates higher reactivity. samipubco.com The electrophilicity index provides a quantitative scale for the electrophilic nature of a compound. researchgate.net

Table 5: Quantum Chemical Parameters for an Indanone Derivative

Parameter Formula Calculated Value (eV)
HOMO Energy - -6.59
LUMO Energy - -2.39
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.10
Chemical Softness (S) 1 / η 0.48 eV⁻¹
Electrophilicity Index (ω) μ² / (2η) -
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.49

Note: The data is for (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one, a related indanone derivative, to exemplify the calculation of these parameters. Source: samipubco.com

Advanced Research Applications of 2 Ethyl 1 Indanone and Indanone Scaffolds

Medicinal Chemistry and Drug Discovery

The indanone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a versatile and valuable scaffold in medicinal chemistry. nih.govmdpi.com Its rigid conformation and the potential for diverse functionalization at various positions allow for the precise spatial arrangement of pharmacophoric groups, making it an ideal starting point for the development of new drug leads. beilstein-journals.orgontosight.airsc.org The successful development of the Alzheimer's drug Donepezil (B133215), which features an indanone moiety, has spurred considerable scientific interest in this scaffold, leading to its exploration for a wide range of pharmacological activities. nih.govresearchgate.net

Scaffold for Novel Drug Leads

The indanone nucleus is recognized as a key building block in the synthesis of biologically active molecules. mdpi.comtudublin.ieresearchgate.net Its structure is present in various natural products and has been incorporated into synthetic compounds to create therapies for a multitude of diseases. core.ac.ukrsc.orgresearchgate.net Researchers leverage the indanone scaffold to design molecules that can interact with specific biological targets, including enzymes and receptors. nih.govrsc.org The ability to modify the core structure, for instance by introducing different substituents on the aromatic or the five-membered ring, enables the fine-tuning of a compound's pharmacological profile. beilstein-journals.orgsemanticscholar.org This adaptability has established the arylidene indanone scaffold, a derivative where a benzylidene group is attached to the indanone core, as a particularly fruitful area of research for developing inhibitors of various enzymes. rsc.orgrsc.orgresearchgate.net

Therapeutic Applications

The versatility of the indanone scaffold has led to the development of derivatives with a broad spectrum of therapeutic applications, including anticancer, neuroprotective, antiviral, and anti-inflammatory properties. beilstein-journals.orgsemanticscholar.org

The indanone scaffold is a prominent feature in the design of novel anticancer agents. beilstein-journals.orgtudublin.iecore.ac.uk Derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. researchgate.netrsc.org One key mechanism of action for some indanone derivatives is the inhibition of tubulin polymerization, a critical process for cell division, which can lead to apoptosis (programmed cell death) in cancer cells. rsc.orggoogle.com

Research has identified several classes of indanone derivatives with potent anticancer activity:

Benzylidene-1-indanones: These compounds have shown strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines. beilstein-journals.org One derivative, in particular, demonstrated potent inhibitory activity with GI50 values ranging from 0.172 to 0.57 μM across five cancer cell lines. rsc.org

Gallic acid-based indanones: Derivatives synthesized from gallic acid have exhibited significant anticancer activity. researchgate.netgoogle.com One such compound showed an IC50 value of 2.2 µM against the hormone-dependent breast cancer cell line MCF-7. researchgate.net Another 2-benzyl-indanone derivative displayed cytotoxicity against various human cancer cell lines with IC50 values between 1 µM and 3 µM. google.com

Hydroxybenzylidene-1-indanone derivatives: A series of these compounds showed significant activity and selectivity against the U-251 glioblastoma cell line, with some derivatives having a lower IC50 value than the standard chemotherapy drug temozolomide. rsc.org

Indanone Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Mechanism of ActionReference
(Z)-2-(hydroxy(aryl)methylene)-2,3-dihydro-1H-indanoneU-251 GlioblastomaLower IC50 than TemozolomidePro-apoptotic, Iron Chelation rsc.org
Gallic acid-based indanoneMCF-7 (Breast)IC50 = 2.2 µMNot specified researchgate.net
2-benzyl-indanoneMCF-7, HCT, THP-1, A549IC50 = 1-3 µMTubulin Polymerisation Inhibition google.com
Benzylideneindanone (Compound 5a)Various (5 lines)GI50 = 0.172-0.57 µMMicrotubule Polymerization Inhibition rsc.org
3-aryl-2-phosphoryl-1-indanonesHeLa, K562Activity at µM levelNot specified beilstein-journals.org

The indanone scaffold is a cornerstone in the development of drugs for Alzheimer's disease, largely inspired by the structure of Donepezil, a primary medication for the disease. nih.govacs.orgrsc.org Donepezil itself is an indanone derivative that functions as an acetylcholinesterase (AChE) inhibitor. researchgate.netrsc.org Research in this area focuses on creating multi-target-directed ligands that can address the complex pathology of Alzheimer's, primarily by inhibiting cholinesterases (AChE and Butyrylcholinesterase, BChE) and preventing the aggregation of amyloid-beta (Aβ) peptides. acs.orgbohrium.comnih.gov

Key findings include:

Potent Cholinesterase Inhibition: Numerous synthesized indanone derivatives have shown potent inhibitory activities against both AChE and BChE, with IC50 values often in the nanomolar to low micromolar range. nih.govnih.gov For example, a series of indanone derivatives containing aminopropoxy benzylidene moieties had IC50 values as low as 0.12 μM for AChE and 0.04 μM for BChE. nih.gov

Amyloid-beta Aggregation Inhibition: Certain indanone derivatives significantly inhibit the self-assembly of Aβ peptides and can even promote the disassembly of pre-formed Aβ oligomers. acs.orgnih.gov Compounds 9 and 14 from one study showed potent AChE inhibition (IC50 of 14.8 nM and 18.6 nM, respectively) and also inhibited Aβ aggregation by over 83%. nih.gov

Multi-target Activity: The development of hybrids, such as indanone-benzimidazole and indanone-carbamate, aims to combine cholinesterase inhibition with other beneficial properties like anti-Aβ aggregation and antioxidant effects. acs.orgbohrium.comresearchgate.net

Indanone Derivative ClassTargetReported Activity (IC50 / % Inhibition)Reference
Indanone-aminopropoxy benzylidenes (Compound 5c)AChEIC50 = 0.12 µM nih.gov
Indanone-aminopropoxy benzyls (Compound 7b)BChEIC50 = 0.04 µM nih.gov
Donepezil-inspired derivative (Compound 4b)AChEIC50 = 0.78 µM acs.org
Donepezil-inspired derivative (Compound 4b)Aβ Aggregation53.04% Inhibition acs.org
Indanone derivative (Compound 9)AChEIC50 = 14.8 nM nih.gov
Indanone derivative (Compound 9)Aβ Aggregation85.5% Inhibition nih.gov
Indanone derivative (Compound 14)AChEIC50 = 18.6 nM nih.gov
Indanone derivative (Compound 14)Aβ Aggregation83.8% Inhibition nih.gov

The indanone scaffold has been successfully utilized to develop compounds with antiviral properties, particularly against the Hepatitis C Virus (HCV). beilstein-journals.orgresearchgate.net Research has focused on 1-indanone (B140024) thiosemicarbazones (TSCs), which have demonstrated potent suppression of HCV replication in cellular models. nih.govconicet.gov.ar

Studies have shown that derivatives such as 5,6-dimethoxy-1-indanone (B192829) TSC and 5,6-dimethoxy-1-indanone N4-allyl TSC effectively inhibit HCV replication. nih.gov The likely mechanism for this activity is the inhibition of the virus's non-structural proteins, specifically the RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication. conicet.gov.arnih.gov This makes these indanone derivatives promising candidates for the development of new direct-acting antiviral agents. conicet.gov.ar

Indanone derivatives have emerged as a promising class of anti-inflammatory agents. beilstein-journals.orgresearchgate.netsemanticscholar.org The research has largely centered on 2-benzylidene-1-indanone (B110557) derivatives, which have been shown to be effective in mitigating inflammatory responses. nih.govnih.govresearchgate.net

A study involving the synthesis of 39 novel 2-benzylidene-indanone derivatives found that most of the compounds could effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in macrophages. nih.govnih.gov The most active compound from this series, designated 8f, significantly reduced LPS-induced pulmonary inflammation in an animal model of acute lung injury. nih.gov The mechanism of action involves blocking the activation of the pro-inflammatory NF-κB/MAPK signaling pathway. nih.govnih.gov These findings highlight the potential of the 2-benzylidene-indanone scaffold for developing new therapeutics for inflammatory diseases. nih.govresearchgate.net

Antibacterial Agents

Enzyme and Receptor Inhibition Studies

The structural characteristics of the indanone scaffold make it suitable for designing inhibitors of various enzymes and receptors that are critical targets in drug discovery.

The indanone scaffold has been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Indolinone, a related structure, is a well-established scaffold for kinase inhibitors that compete with ATP for the enzyme's binding site. nih.gov Research on arylidene indanone derivatives led to the identification of FCX-146, a second-generation allosteric inhibitor of Akt kinase, a key enzyme in cell proliferation and survival signaling pathways. sci-hub.se The carbonyl group of the indanone scaffold in FCX-146 was shown to form important hydrogen bonds within the kinase's binding site. sci-hub.se The indanone structure has also been noted in studies of inhibitors for Tropomyosin receptor kinase A (TrkA). acs.org

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation and are important targets for cancer therapy. researchgate.net The indanone scaffold has been incorporated into hybrid molecules designed as HDAC inhibitors. preprints.orgpreprints.org Researchers have created hybrid compounds that join an indanone core, intended for tubulin polymerization inhibition (TPI), with a hydroxamic acid skeleton, a known pharmacophore for HDAC inhibition. preprints.orgpreprints.org In one study, hybrid compounds featuring this design exhibited high inhibitory activity against HDACs, with IC50 values in the nanomolar range in HeLa cell nuclear extracts. mdpi.com These dual-targeting inhibitors are being investigated for their potential to act on multiple cellular pathways involved in cancer. preprints.orgpreprints.org

Indanone-Based Enzyme Inhibitors
Compound/DerivativeEnzyme TargetReported ActivityReference
FCX-146 (Arylidene Indanone)Akt KinaseAllosteric inhibitor with an IC50 value of 66 nM. sci-hub.se
Indanone-Hydroxamic Acid HybridsHistone Deacetylases (HDACs)Compounds 1a and 1b showed 87% and 92% HDAC inhibition at 1 µM. IC50 values ranged from 71.5 to 132.6 nM. mdpi.com
Polo-like Kinase Inhibitors

Polo-like kinases (PLKs) are a family of serine/threonine protein kinases that are crucial regulators of the cell cycle, particularly during mitosis. nih.gov The overexpression of PLKs, especially PLK1, is a hallmark of many human cancers and is often associated with a poor prognosis, making them an attractive target for anticancer drug development. nih.govnih.gov The inhibition of PLKs can disrupt multiple stages of cell division, including spindle formation and chromosome segregation, ultimately leading to the death of cancer cells. nih.gov

While the development of PLK inhibitors is an active area of research, investigations have primarily centered on various heterocyclic chemical structures. nih.gov For instance, potent PLK inhibitors have been developed from scaffolds such as pyridopyrimidinones. nih.gov Although indanone derivatives have been explored for a wide range of biological activities, including as inhibitors for other kinases, the current body of scientific literature does not prominently feature the indanone scaffold in the context of direct Polo-like kinase inhibition.

Murine Double Minute 2 (MDM2) Inhibitors

The Murine Double Minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. Disrupting the MDM2-p53 protein-protein interaction is a validated therapeutic strategy to reactivate p53 function in cancer cells with wild-type p53.

Research has shown that scaffolds related to indanone, such as indolone and spiro-indane derivatives, are effective inhibitors of the MDM2-p53 interaction. A series of novel indolone derivatives were synthesized and evaluated for their binding affinity to MDM2. nih.gov Among them, one compound demonstrated a potent binding affinity with a Ki value of 0.031 μM and exhibited significant cytotoxicity against various cancer cell lines, including HCT116, with an IC₅₀ value of 6.17 μM. nih.gov Further studies into pyrido[b]indole derivatives identified a compound, SP141, which showed broad-spectrum cytotoxicity against human pancreatic cancer cell lines with submicromolar IC₅₀ values (0.38–0.50 μM). mdpi.com

Inhibitory Activities of Indanone-Related Scaffolds against MDM2 and Cancer Cell Lines
Compound ScaffoldCompound IDTargetActivity ValueCell LineIC₅₀ ValueSource
IndoloneA13MDM2Ki = 0.031 μMHCT1166.17 μM nih.gov
Pyrido[b]indoleSP141--Pancreatic Cancer Cells~0.38-0.50 μM mdpi.com
Non-peptide (general)1dMDM2-LNCaP0.83 μM beilstein-journals.org
Non-peptide (general)1bMDM2-LNCaP2.1 μM beilstein-journals.org
Human Monoamine Oxidase (hMAO) Inhibitors

Human monoamine oxidases (hMAO-A and hMAO-B) are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576) and serotonin. The inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it increases dopamine levels in the brain. The indanone scaffold has proven to be a highly promising framework for the development of potent and selective MAO-B inhibitors.

Studies on 1-indanone derivatives have shown that C6-substituted indanones are particularly potent and selective MAO-B inhibitors, with IC₅₀ values in the low nanomolar range (0.001 to 0.030 μM). nih.gov Furthermore, 2-benzylidene-1-indanone derivatives have been identified as specific and high-potency MAO-B inhibitors, with some compounds exhibiting IC₅₀ values below 0.1 μM. nih.gov Research on 2-heteroarylidene-1-indanones also documented potent in vitro inhibition of MAO-B, with IC₅₀ values as low as 0.0044 μM. nih.govCurrent time information in Bangalore, IN. The inhibitory profile of these derivatives highlights the potential of the indanone scaffold in designing therapies for neurodegenerative disorders. nih.gov

Inhibitory Activity (IC₅₀) of Indanone Derivatives against hMAO-A and hMAO-B
Compound ClassTarget EnzymeIC₅₀ Range (μM)Source
C6-Substituted 1-IndanoneshMAO-B0.001 - 0.030 nih.gov
2-Benzylidene-1-indanoneshMAO-B<2.74 nih.gov
2-Heteroarylidene-1-indanoneshMAO-B0.0044 - 1.53 Current time information in Bangalore, IN.
2-Heteroarylidene-1-indanoneshMAO-Aas low as 0.061 Current time information in Bangalore, IN.
General Indanone DerivativeshMAO-B0.0052 - 2.74 indexcopernicus.comwikipedia.org
Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. Its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. Nonsteroidal aromatase inhibitors are of significant clinical importance, and the indanone scaffold has been explored for this purpose.

Research has identified 2-benzylidene indanone derivatives with imidazolyl substitutions as potent aromatase inhibitors. googleapis.com One vanilloid-based derivative, 2-[4-(3-imidazol-1-ylpropoxy)-3-methoxybenzylidene]-indan-1-one, was found to be a particularly powerful inhibitor of human placental aromatase, with an IC₅₀ value of 0.55 μM. This potency was reported to be 54 times greater than that of the reference drug aminoglutethimide. googleapis.com Other studies have highlighted novel steroidal androstane (B1237026) derivatives that inhibit aromatase with IC₅₀ values as low as 55 nM. obstetricgynecoljournal.com These findings underscore the utility of the indanone and related structures in designing new agents for breast cancer therapy.

Inhibitory Activity of Indanone and Related Derivatives against Aromatase
Compound ClassCompound ID / DescriptionActivity TypeValueSource
Imidazolyl-substituted 2-benzylidene indanone2-[4-(3-imidazol-1-ylpropoxy)-3-methoxybenzylidene]-indan-1-oneIC₅₀0.55 μM googleapis.com
Steroidal Androstane DerivativeCompound 12IC₅₀55 nM obstetricgynecoljournal.com
Steroidal Androstane DerivativeCompound 12Ki22.5 nM obstetricgynecoljournal.com
Triazole DerivativeCompound 26IC₅₀0.2 nM obstetricgynecoljournal.com
Triazole DerivativeCompound 27IC₅₀6.8 nM obstetricgynecoljournal.com
Methylene Tetrahydrofolate Reductase Inhibition

Methylene tetrahydrofolate reductase (MTHFR) is a rate-limiting enzyme in the methyl cycle, a critical metabolic pathway essential for the synthesis of DNA, RNA, and proteins. mdpi.com MTHFR catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which is the primary form of folate in circulation and a necessary co-substrate for the remethylation of homocysteine to methionine. mdpi.comnih.gov Genetic variations in the MTHFR gene can lead to reduced enzyme activity, which is associated with an increased risk for various conditions, including cardiovascular disease and certain cancers. mdpi.com Due to its central role in metabolism, MTHFR has been considered a potential target for therapeutic intervention, and the development of MTHFR inhibitors has been proposed as a strategy for cancer treatment. wikipedia.org However, while the enzyme is a subject of significant research, studies detailing the discovery or development of inhibitors based on the 2-ethyl-1-indanone or broader indanone scaffold are not prominent in the existing scientific literature.

Dual Specificity Phosphatase (DUSP) Inhibition

Dual-specificity phosphatases (DUSPs) are a class of protein tyrosine phosphatases that dephosphorylate and inactivate mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38. sgc-unc.org DUSPs like DUSP1 and DUSP6 act as key negative regulators of cellular signaling pathways that control cell proliferation and differentiation. sgc-unc.org The inhibition of DUSPs can enhance MAPK signaling, a strategy being explored for therapeutic benefit in various contexts.

A notable inhibitor derived from the indanone scaffold is (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI). sgc-unc.org BCI was identified as a dual inhibitor of DUSP1 and DUSP6. It functions as an allosteric inhibitor, binding to a site within the phosphatase domain distinct from the active site. This binding prevents the necessary conformational changes required for substrate recognition and dephosphorylation. Cellular assays have determined the IC₅₀ values of BCI to be 11.2 μM for DUSP1 and 16.0 μM for DUSP6.

Inhibitory Activity of BCI against DUSP1 and DUSP6
CompoundTarget EnzymeIC₅₀ Value (μM)Source
(E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI)DUSP111.2
DUSP616.0

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indanone derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity as enzyme inhibitors. sgc-unc.org

For inhibitors of human Monoamine Oxidase (hMAO) , SAR analyses of 2-benzylidene-1-indanones revealed several key features for potent MAO-B inhibition. Substitution on the indanone core (A-ring) with a 5-hydroxy group was found to enhance activity. On the benzylidene ring (B-ring), the presence of halogens or a methyl group also led to high-potency inhibition. nih.gov In a series of 2-heteroarylidene-1-indanones, methoxy (B1213986) substitution on the A-ring significantly improved MAO-B inhibition compared to unsubstituted versions. Current time information in Bangalore, IN.

In the context of anti-inflammatory agents , SAR studies of 2-benzylidene-1-indanone derivatives designed to inhibit cytokine production showed that substituting a hydroxyl group at the C-6 position of the indanone ring was a key design element. For activity against IL-6 and TNF-α, a 3',4'-dihydroxy or a 4'-methoxy-3'-hydroxy substitution pattern on the B-ring was found to be beneficial.

For cholinesterase inhibitors , the 5,6-dimethoxy substitution on the indanone core, as seen in the drug donepezil, is known to interact efficiently with the peripheral anionic site (PAS) of the enzyme. sgc-unc.org However, modifications showed that a single methoxy group at the 6-position could provide a favorable hydrophobic interaction. sgc-unc.org Furthermore, introducing an N,N-diethyl substituent at the end of a five-carbon alkyl chain at the 6-position resulted in a potent inhibitor of acetylcholinesterase. sgc-unc.org These studies demonstrate that the indanone scaffold is highly tunable, allowing for the optimization of derivatives against a wide range of biological targets.

Pharmacophore Development

A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. The indanone scaffold is a cornerstone in the development of pharmacophore models for various therapeutic targets. Its rigid structure helps to position key interaction features in a defined orientation, which is crucial for binding to enzymes and receptors.

For instance, in the design of inhibitors for enzymes like acetylcholinesterase (AChE), relevant in Alzheimer's disease treatment, the indanone moiety of the drug Donepezil is a critical component of its pharmacophore. nih.govdergipark.org.tr Pharmacophore models generated from indanone-based compounds typically highlight several key features:

Aromatic Ring: The benzene part of the indanone scaffold often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's active site. mdpi.com

Hydrogen Bond Acceptor: The carbonyl group (C=O) of the indanone ring is a potent hydrogen bond acceptor, forming crucial bonds that anchor the molecule to the biological target. dergipark.org.trnih.gov

Hydrophobic Features: The aliphatic portion of the indanone ring and substituents like the ethyl group in this compound contribute to hydrophobic interactions, enhancing binding affinity. dergipark.org.tr

Researchers develop these models by analyzing a series of active compounds built on the indanone scaffold. researchgate.net These models are then used in virtual screening campaigns to search large compound databases for new molecules with the potential for similar biological activity, effectively identifying novel drug candidates. researchgate.netplos.org

Molecular Docking and Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In drug design, this involves placing a candidate molecule, such as a this compound derivative, into the binding site of a target protein to predict its binding affinity and mode.

The indanone scaffold is frequently utilized in drug design due to its favorable binding characteristics. Docking studies have provided significant insights into the structure-activity relationships (SAR) of indanone-based inhibitors. For example, in studies targeting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in neurodegenerative diseases, the indanone core consistently orients the inhibitor within the enzyme's active site. nih.govmdpi.com

Key findings from molecular docking of indanone derivatives include:

The indanone core of inhibitors like E-1h, an N-benzyl(ethyl)amino analog of 2-benzylideneindan-1-one, superimposes well with the bioactive conformation of donepezil in the AChE active site, making key interactions with residues like W286 and F295. mdpi.com

In MAO-B, the indanone moiety of the same inhibitor faces the flavin adenine (B156593) dinucleotide (FAD) cofactor, establishing important stabilizing interactions. mdpi.com

The hybridization of the indanone scaffold with other pharmacophoric fragments can lead to compounds with significantly enhanced and synergistic bioactivity, a hypothesis validated by comparing the activity of the parent indan-1-one with its more complex hybrids. tudublin.ie

These computational predictions help rationalize the observed biological activities and guide the synthesis of new, more potent, and selective derivatives. mdpi.com

Indanone Derivative Study Target Enzyme Key Finding from Molecular Docking Reference
Donepezil-like compoundsAcetylcholinesterase (AChE)The indanone scaffold is crucial for orienting the molecule within the active site, facilitating key interactions. dergipark.org.trmdpi.com
2-benzylideneindan-1-one analogsAChE and Monoamine Oxidase B (MAO-B)The indanone core interacts with key residues in both enzymes; E/Z isomerism affects binding selectivity, particularly for AChE. mdpi.com
Indanone-carbamate hybridsAcetylcholinesterase (AChE)Hybridization of the indanone scaffold using pharmacophore-based design leads to potent inhibitors. researchgate.net
Indanone hybridsMultiple Cancer Cell LinesCoupling the indan-1-one scaffold with other bioactive fragments yields novel structures with significantly increased cytotoxic activity. tudublin.ie

Scaffold Diversity in Chemical Libraries for Drugability

The concept of "scaffold diversity" is central to modern drug discovery. It involves creating libraries of compounds with a wide variety of core structures (scaffolds) to increase the probability of finding a "hit" against a diverse range of biological targets. u-strasbg.fr The indanone ring system is considered a privileged structure because it can serve as a template for developing compounds that bind to multiple, distinct receptor types. tudublin.ie

The indanone scaffold is a valuable starting point for generating chemical libraries for several reasons:

Synthetic Tractability: The indanone core is readily synthesized and can be easily modified at several positions, allowing for the creation of a large number of derivatives. rsc.orgrsc.org

Structural Rigidity: Its semi-rigid framework pre-organizes substituents in specific spatial orientations, reducing the entropic penalty upon binding to a target and often leading to higher affinity. researchgate.netrsc.org

Proven Bioactivity: The scaffold is a known component of many biologically active molecules, increasing the likelihood that new derivatives will also possess useful pharmacological properties (drugability). tudublin.iemdpi.com

By systematically modifying the indanone backbone and its substituents, chemists can generate extensive libraries. researchgate.net These libraries are then screened to identify compounds with desired biological effects, from anticancer to neuroprotective activities. tudublin.ietudublin.ie This approach, known as diversity-oriented synthesis, uses the indanone scaffold to explore chemical space efficiently, accelerating the discovery of new therapeutic agents. researchgate.net

Materials Science and Photonics

Beyond its role in medicine, the unique electronic and optical properties of the indanone scaffold have led to its application in materials science, particularly in the fields of photonics and organic electronics. nih.gov

Applications in Photonics

Photonics is the science and technology of generating, controlling, and detecting photons (light particles). Derivatives of this compound and related structures have found niche applications in this area. utah.edu

A significant application is in the development of "caged" compounds. A caged compound is a biologically active molecule that has been chemically modified with a photolabile protecting group (a "cage") to render it inert. The active molecule can be released on-demand by exposure to light. A 2-diazo-1-indanone group has been successfully used as a small, efficient caging group for fluorescent dyes like rhodamines. uni-augsburg.de These caged dyes are initially colorless and non-fluorescent but can be irreversibly activated by UV or violet light. This technology is valuable for advanced microscopy techniques, allowing researchers to track cellular processes with high precision. uni-augsburg.de

Organic Functional Materials

Indanone derivatives are employed as building blocks for a variety of organic functional materials. nih.gov These materials are designed to have specific electronic, optical, or magnetic properties. The indanone scaffold contributes to these properties through its rigid, conjugated structure.

Applications include the synthesis of:

Dyes and Fluorophores: The electronic structure of indanones can be tuned to absorb and emit light at specific wavelengths, making them useful as dyes and fluorescent markers. rsc.orgsemanticscholar.org

Non-linear Optical (NLO) Materials: Certain indanone-based chromophores exhibit second-order NLO properties, which are essential for technologies like frequency doubling and electro-optic modulation. researchgate.netresearchgate.net

Photoinitiators: Indane-1,3-dione derivatives can act as photoinitiators, which are molecules that generate reactive species upon light absorption to start a polymerization process. mdpi.com

The versatility and synthetic accessibility of the indanone core make it an attractive platform for developing new materials with tailored functions. bohrium.comrsc.org

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. They function by passing electricity through thin films of organic molecules, which then emit light. The efficiency and color of an OLED depend heavily on the chemical structure of these organic materials.

Indanone derivatives have been identified as useful components in OLEDs. nih.govrsc.orgsemanticscholar.org Their fused aromatic and aliphatic ring system provides both the necessary electronic properties for charge transport and the morphological stability required for long-lasting devices. Specifically, the indanone scaffold can be incorporated into host materials or as part of the emissive dopant in the OLED's light-emitting layer. nih.govresearchgate.net The ability to modify the scaffold allows for the fine-tuning of the material's energy levels and emission color, contributing to the development of more efficient and vibrant OLED displays.

Dyes and Fluorophores

Indanone derivatives are recognized for their utility in the creation of dyes and fluorescent molecules. rsc.org The development of indanone-based fluorophores is an active area of research, with applications in advanced imaging techniques. bohrium.com

A notable application is the use of 2-diazo-1-indanone as a "caging" group for rhodamine dyes. researchgate.netacs.org In this context, the indanone moiety renders the highly fluorescent rhodamine dye colorless and non-fluorescent by inducing a spontaneous cyclization to a spirolactam form, which breaks the dye's conjugated system. uni-goettingen.de This "caged" dye can be activated with light, which cleaves the indanone group through a Wolff rearrangement, releasing the free rhodamine and restoring its fluorescence. researchgate.net This photoactivation allows for precise spatial and temporal control of fluorescence, a critical feature for super-resolution microscopy techniques like iPAINT (isothermal PAINT). researchgate.net This method has been used to create a palette of photoactivatable dyes spanning various colors. biorxiv.org

Table 1: Examples of Indanone Scaffolds in Dyes and Fluorophores

Indanone Derivative Application Mechanism Reference(s)
2-Diazo-1-indanone Caging group for rhodamine dyes Photolytic cleavage (uncaging) restores fluorescence researchgate.net, acs.org

Ligands in Olefinic Polymerization Catalysis

The indanone scaffold and its derivatives, particularly indenyl compounds, are pivotal in the field of olefin polymerization. mdpi.comresearchgate.net They serve as ligands for transition metal catalysts, influencing the activity, stability, and stereoselectivity of the polymerization process. researchgate.net

Metallocene catalysts, which feature a transition metal sandwiched between two cyclopentadienyl-type ligands, are widely used. Indenyl ligands, often synthesized from 1-indanone precursors, are a key component of these catalysts. researchgate.netgoogle.comacs.org For example, Group 4 metallocenes (e.g., zirconium and hafnium) bearing 2-(N-azolyl)indenyl ligands have been synthesized and, when activated by methylaluminoxane (B55162) (MAO), serve as active catalysts for ethylene (B1197577) and propylene (B89431) polymerization. acs.org

Furthermore, constrained geometry catalysts incorporating indanone-derived ligands have been developed. Titanium(IV) and Zirconium(IV) complexes with hydroxyindanone-imine ligands have shown enhanced activities for ethylene polymerization and ethylene/1-hexene copolymerization. doi.org Similarly, vanadium complexes bearing tridentate ligands synthesized from 1-indanone have demonstrated high thermal stability and catalytic activity in ethylene polymerization. scitechnol.com

Table 2: Indanone-Derived Ligands in Olefin Polymerization

Catalyst Type Ligand Derived From Metal Center Application Reference(s)
Metallocene 2-(N-Azolyl)indene Zirconium, Hafnium Ethylene & Propylene Polymerization acs.org
Constrained Geometry Hydroxyindanone-imine Titanium, Zirconium Ethylene & Ethylene/1-hexene Copolymerization doi.org
Tridentate Complex β-Enaminoketonato (from 1-indanone) Vanadium Ethylene & Ethylene/Norbornene Copolymerization scitechnol.com

Discotic Liquid Crystals

Indanone serves as a key starting material for the synthesis of molecules that form discotic liquid crystals. mdpi.comresearchgate.net These materials consist of flat, disk-shaped molecules that can self-assemble into ordered columnar structures, which are of significant interest for applications in organic electronics due to their potential for one-dimensional charge transport. tue.nlacs.orgnsf.gov

A prominent example is the synthesis of truxene (B166851) and its derivatives. Truxene is formed through an acid-catalyzed trimerization of 1-indanone. acs.org The resulting truxene core is a flat, aromatic structure that, when functionalized with flexible peripheral alkyl chains, can exhibit discotic liquid crystalline phases. acs.orgresearchgate.net These truxenone-based discogens can self-assemble into hexagonal columnar mesophases over a wide temperature range, making them suitable for creating the ordered structures needed for electronic devices like organic solar cells. acs.orguni-konstanz.de

Table 3: Indanone in the Synthesis of Discotic Liquid Crystals

Starting Material Resulting Discogen Mesophase Type Potential Application Reference(s)
1-Indanone Truxene derivatives Columnar Hexagonal Organic Electronics, Solar Cells acs.org, researchgate.net

Non-linear Optical (NLO) Device Design

The indanone scaffold is a component of chromophores designed for non-linear optical (NLO) applications. NLO materials are essential for technologies that involve modulating the properties of light, such as frequency conversion and optical switching. The efficacy of these materials is related to their molecular hyperpolarizability.

Derivatives of 1-indanone have been shown to exhibit exceptional second-order NLO responses. For instance, certain 2-benzylidene-1-indanone derivatives display strong solvent-induced hyperpolarizability, a key characteristic for NLO materials. The rigid, planar structure of the indanone ring, combined with an α,β-unsaturated ketone system, facilitates electron delocalization, which is crucial for generating a strong NLO effect. rsc.org Additionally, indane-1,3-dione, a close analogue, is used in the design of chromophores for NLO applications. encyclopedia.pub

Synthetic Intermediates and Precursors

The indanone framework is a prevalent structural motif in a wide array of complex molecules, making it a valuable intermediate for synthetic chemists. mdpi.comencyclopedia.pub Its ability to undergo various chemical transformations allows for the construction of fused and spirocyclic systems common in natural products and pharmaceuticals. rsc.orgbohrium.com

Precursors to Natural Products

The indanone core is found within the structure of numerous natural products, many of which exhibit significant biological activities. rsc.orgencyclopedia.pub This has motivated extensive research into using indanone derivatives as starting materials for the total synthesis of these complex molecules. encyclopedia.pub

Examples of natural products featuring the indanone scaffold include:

Pterosin B : Isolated from marine cyanobacterium. encyclopedia.pub

Caraphenol B : Isolated from Caragna sinica. encyclopedia.pub

Jatropholone A and B : Isolated from the roots of Jatropha integerrima, these compounds show antiplasmodial and cytotoxic activities. rsc.org

Coleophomone A and D : Extracted from fungi, these compounds display bacterial transglycosylase and antifungal activities, respectively. rsc.org

The development of synthetic methods to construct the indanone ring system, such as photocatalytic radical cascade cyclizations, provides efficient pathways to these and other biologically active natural products. acs.org

Intermediates for Pharmaceutical Synthesis

The indanone scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in pharmacologically active compounds. encyclopedia.pubnih.gov this compound and its analogues, such as 2,2-dimethyl-1-indanone, are valuable intermediates in the production of pharmaceuticals. google.com

The most well-known drug containing the indanone moiety is Donepezil , an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. mdpi.comencyclopedia.pubnih.gov The indanone portion of the molecule plays a crucial role in its binding affinity to the enzyme. nih.gov Another prominent example is Indinavir , an HIV protease inhibitor used in the treatment of AIDS, which also incorporates an indanone-related structure. encyclopedia.pub

The versatility of the indanone core allows it to be used as a starting point for a wide range of drug candidates, including inhibitors of monoamine oxidases (MAO) for neurodegenerative diseases and potential anticancer agents. rsc.orgnih.govresearchgate.net Arylidene indanones, synthesized from 1-indanone, have been explored as tubulin depolymerizing agents and inhibitors for various cancers. rsc.orgrsc.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-Indanone
2-Diazo-1-indanone
Rhodamine
Spirolactam
Indenyl
Methylaluminoxane
Zirconium
Hafnium
Titanium(IV)
1-Hexene
Vanadium
Norbornene
Truxene
2-Benzylidene-1-indanone
Indane-1,3-dione
Pterosin B
Caraphenol B
Jatropholone A
Jatropholone B
Coleophomone A
Coleophomone D
Donepezil
Indinavir
2,2-Dimethyl-1-indanone

Stereochemistry and Chiral Synthesis of 2 Ethyl 1 Indanone and Indanone Derivatives

Investigation of Absolute Stereochemistry (e.g., at C2)

The determination of the absolute stereochemistry of 2-substituted-1-indanones is crucial for understanding their biological activity and for the development of stereoselective synthetic methods. While complete proton and carbon NMR assignments have been made for 2-ethyl-1-indanone, the absolute stereochemistry at the C2 position has been noted as unresolved in some studies. utah.edu

For other indanone derivatives, the absolute configuration has been successfully determined. For instance, the absolute configurations of the four isomers of 2-N-isoindolinyl-1-indanols, derived from (S)- and (R)-2-phthalimido-1-indanone, have been established. researchgate.net In another case, the absolute configuration of a chiral spirocyclic compound formed from a Mannich/cyclization reaction involving 2-isothiocyano-1-indanone was confirmed as (2′R, 5S) using single-crystal X-ray diffraction analysis. nih.gov Similarly, the absolute configuration of α-fluorinated alkyl 1-indanone-2-carboxylates was assigned based on optical rotation values and circular dichroism (CD) spectroscopy, with all studied compounds showing a negative Cotton Effect, corresponding to an R configuration. mdpi.com The stereochemical outcome of the asymmetric transfer hydrogenation of 3-aryl-indanones has been rationalized by the attractive C–H/π interaction in the transition state between the catalyst and the aromatic ring of the indanone. rsc.org

Diastereoselective Synthesis

Diastereoselective synthesis provides a powerful method for controlling the stereochemistry of molecules with multiple chiral centers. Several strategies have been developed for the diastereoselective synthesis of indanone derivatives.

One approach involves the tandem transformation of α,β-unsaturated arylketones via a Nazarov cyclization followed by electrophilic fluorination. This reaction, catalyzed by Cu(II) triflate, leads to the formation of fluorine-containing 1-indanone (B140024) derivatives with two new stereocenters, proceeding with high diastereoselectivity. beilstein-journals.orgiyte.edu.tr Another method utilizes the Corey–Chaykovsky reagent (dimethyloxosulfonium methylide) for the diastereoselective synthesis of chiral indanone scaffolds from symmetrical enone compounds. rsc.orgnih.gov This transformation proceeds through an initial Michael addition followed by an aldol-type reaction. rsc.orgnih.gov

A nickel-catalyzed domino reductive cyclization of alkynes and o-bromoaryl aldehydes has also been shown to produce indanone and spiroindanone derivatives with excellent diastereoselectivity. researchgate.net Furthermore, the combination of In(OTf)3 and benzoic acid can synergistically promote the coupling of alkynes and acetals to form 2,3-disubstituted indanones with high yield and diastereoselectivity through a tandem [2 + 2] cycloaddition and Nazarov reaction. organic-chemistry.org

A ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones has been developed for the divergent synthesis of spiroindanones and 2-substituted 1-indanones. This process involves a sequence of C–H activation, conjugate addition, Dieckmann condensation, Michael addition, and intramolecular Aldol (B89426) reaction or hydrolysis. acs.org

Reaction TypeCatalyst/ReagentKey Features
Nazarov Cyclization/FluorinationCu(OTf)₂High diastereoselectivity, forms two new stereocenters. beilstein-journals.orgiyte.edu.tr
Michael Addition/Aldol ReactionCorey–Chaykovsky ReagentDiastereoselective formation of chiral indanone scaffolds. rsc.orgnih.gov
Domino Reductive CyclizationNickel CatalystExcellent regio- and diastereoselectivity. researchgate.net
Tandem [2+2] Cycloaddition/NazarovIn(OTf)₃ / Benzoic AcidHigh yield and diastereoselectivity for 2,3-disubstituted indanones. organic-chemistry.org
Tandem Coupling/CyclizationRuthenium CatalystDivergent synthesis of spiroindanones and 2-substituted 1-indanones. acs.org

Enantioselective Synthesis

Enantioselective synthesis is paramount for producing single enantiomers of chiral compounds. Various methods, including enantioselective epoxidation and the application of chiral catalysts in reduction reactions, have been successfully employed for the synthesis of chiral indanone derivatives.

Enantioselective Epoxidation

Asymmetric epoxidation is a key strategy for creating chiral centers in a molecule. This process is particularly useful for synthesizing chiral aminoindane derivatives. For example, the synthesis of aminohydroxyindanes can be achieved through the epoxidation of indenes. mdpi.com A specific example involves the chiral epoxidation of indene (B144670) using (R,R)-Jacobsen's catalyst, which yields the (1R, 2S)-epoxide. mdpi.com This epoxide can then be converted to the corresponding (1R, 2S)-cis-amino alcohol. mdpi.com

Cinchona alkaloid-based organocatalysts are also effective for enantioselective epoxidation, offering mild reaction conditions and environmental benefits. buchler-gmbh.com These catalysts have been used in the asymmetric epoxidation of trans-α-cyano-α,β-unsaturated esters to produce glycidic esters in high yields and enantioselectivities. buchler-gmbh.com

Catalyst SystemSubstrate TypeKey Outcome
(R,R)-Jacobsen's CatalystIndeneFormation of (1R, 2S)-epoxide for synthesis of chiral amino alcohols. mdpi.com
Cinchona Alkaloid-based Organocatalyststrans-α-cyano-α,β-unsaturated estersHigh yield and enantioselectivity of glycidic esters. buchler-gmbh.com

Chiral Catalyst Applications in Reduction

The asymmetric reduction of prochiral indanones is a widely used method to obtain enantiomerically enriched indanols, which are valuable precursors for other chiral indane derivatives. researchgate.net

Transition metal catalysts, particularly those based on ruthenium and rhodium, are frequently employed for asymmetric transfer hydrogenation (ATH) of indanones. rsc.orggoogle.com For instance, the ATH of 3-aryl-1-indanones using chiral Ru catalysts and a formic acid/triethylamine mixture as the hydrogen source can produce chiral 3-aryl-indanols with high enantioselectivity. rsc.org Similarly, optically active catalysts containing transition metals like ruthenium are used in both transfer hydrogenation and pressure hydrogenation to preferentially produce (S)-indanols from 1-indanones. google.com

Manganese-based catalysts have also emerged as effective tools for the enantioselective hydrogenation of imines derived from indanone derivatives. rsc.org A manganese catalyst with a facially coordinating P,N,N ligand can hydrogenate in situ-generated imines with high enantioselectivity, providing an efficient route to chiral amino-indanes. rsc.org

The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of indanone derivatives. rsc.org This method has been used in the kinetic resolution of racemic photoproducts to yield enantiopure alcohols, which can then be oxidized to the corresponding enantiopure ketones. rsc.org

Catalyst SystemSubstrateReaction TypeProductEnantiomeric Excess (ee)
Chiral Ruthenium Catalyst3-Aryl-1-indanonesAsymmetric Transfer HydrogenationChiral 3-Aryl-indanolsHigh
Manganese (P,N,N ligand)Indanone-derived IminesAsymmetric HydrogenationChiral Amino-indanesHigh
Corey-Bakshi-Shibata (CBS)Racemic Indanone derivativesEnantioselective ReductionEnantiopure IndanolsHigh

Mechanistic Investigations of Reactions Involving 2 Ethyl 1 Indanone

Reaction Pathway Elucidation

Elucidating the reaction pathway for transformations involving 2-ethyl-1-indanone requires identifying the sequence of bond-making and bond-breaking events. This is often achieved through a variety of experimental methods, including kinetic studies, isotope labeling, stereochemical analysis, and the isolation or trapping of reaction intermediates. For ketones like this compound, many reactions proceed via the formation of an enol or enolate intermediate, which acts as a key nucleophile.

A common reaction is the α-alkylation of the indanone core. The base-mediated cyclization of specific aromatic ketoesters can lead to the formation of 1-indanone (B140024) anions, which are essentially enolates. nih.gov These intermediates can then be alkylated to yield 2-substituted 1-indanones. nih.gov The general mechanism for such a process, applicable to the synthesis of this compound, involves the deprotonation at the α-carbon (C2) by a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA), to form a reactive enolate. nih.govvulcanchem.com This enolate then attacks an electrophile (e.g., an ethyl halide) in a nucleophilic substitution reaction to form the C-C bond at the C2 position.

More complex, multi-step reaction cascades have also been mechanistically scrutinized. A "Heck-reduction-cyclization-alkylation" (HRCA) methodology provides a pathway to 2-substituted 1-indanones. nih.gov In this sequence, a base-mediated cyclization of an aromatic ketoester generates the 1-indanone enolate, which is subsequently alkylated in the final step. nih.gov

Mechanistic studies on related systems provide further insight. For instance, the β-arylation of α-carbamoyl indanone derivatives has been investigated through mechanistic experiments. acs.org Crossover experiments, where two different substrates were reacted in the same vessel, yielded no crossover products, strongly supporting an intramolecular pathway. acs.org Furthermore, the isolation of a key intermediate confirmed a stereospecific aryl migration step. acs.org The detection of eliminated byproducts like methyl isocyanate confirmed the proposed sequence involving carbanion generation, nucleophilic aromatic substitution (SNAr) to form a Meisenheimer intermediate, and subsequent fragmentation. acs.org

In organocatalyzed reactions, the pathway involves activation of the substrates through non-covalent interactions. For example, in the cycloaddition of 2-isothiocyanato-1-indanone, a squaramide catalyst is proposed to activate a dioxopyrrolidine reactant through hydrogen bonding. rsc.org Simultaneously, a quinidine (B1679956) amine moiety on the catalyst facilitates the enolization of the indanone, which then attacks the activated partner. rsc.org Such detailed pathway elucidation is fundamental to understanding and controlling the stereoselectivity of these reactions.

Table 1: Selected Reaction Pathways for Functionalization of the 1-Indanone Core

Reaction Type Key Mechanistic Steps Intermediate(s) Supporting Evidence Ref.
α-Alkylation Base-mediated deprotonation, Nucleophilic attack on electrophile Enolate anion Product analysis, Generality of method nih.govvulcanchem.com
Intramolecular β-Arylation Benzylic deprotonation, Intramolecular SNAr, C-N bond cleavage, Isocyanate elimination Carbanion, Meisenheimer intermediate Intermediate isolation, No crossover products acs.org
Acyl Transfer/Michael Addition Dinuclear zinc-catalyzed Michael addition, Intramolecular hemiketalization, Retro-Claisen reaction Zinc-bound enolate, Hemiketal Product structure, DFT calculations oaepublish.com
[5+2] Cycloaddition C-C bond activation, 2π-insertion of alkyne, Reductive elimination Rhodacycle Product analysis, DFT calculations nih.gov

| Organocatalyzed Cycloaddition | Substrate activation via H-bonding, Catalyst-promoted enolization, Michael addition, Intramolecular cyclization | Enol/Enolate, Hydrogen-bonded complexes | Stereochemical outcome, Plausible mechanistic proposal based on catalyst structure | rsc.org |

This table summarizes generalized mechanistic features for reactions on the 1-indanone scaffold, which are analogous to potential reactions of this compound.

Computational Modeling of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of reaction mechanisms that are difficult to probe experimentally. mit.eduresearcher.life These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. mit.edunumberanalytics.comic.ac.uk For reactions involving this compound, computational modeling can predict reaction pathways, rationalize stereochemical outcomes, and elucidate the role of catalysts.

A prime example is the computational investigation of a rhodium-catalyzed [5+2] cycloaddition between 1-indanones and internal alkynes. nih.gov DFT calculations were performed to map out the energy profile of the catalytic cycle. The calculations revealed that the initial C-C activation step, forming a six-membered rhodacycle intermediate, has a low activation barrier, suggesting it is a facile and reversible process. nih.gov The subsequent migratory insertion of the alkyne into the rhodium-carbon bond was identified as the turnover-limiting step of the reaction. nih.gov These computational insights are critical for rational catalyst and substrate design to improve reaction efficiency. The study also highlighted the importance of non-covalent π-π interactions between the ligand and the substrate's aromatic rings in stabilizing the key transition states. nih.gov

In the context of asymmetric catalysis, computational models are essential for understanding the origins of enantioselectivity. For the acyl transfer-enabled Michael addition of α-hydroxy-1-indanones, DFT calculations were performed on the enantioselectivity-determining step. oaepublish.com By modeling the transition states leading to the different stereoisomers, researchers can identify the specific steric and electronic interactions within the chiral catalyst's environment that favor the formation of one enantiomer over the other.

Computational methods are also used to determine the fundamental energetic properties of substituted indanones. A combined experimental and computational study on methyl- and methoxy-indanones used the G3MP2B3 composite method to calculate their gaseous-phase enthalpies of formation. researchgate.net The study also involved a conformational analysis to identify the most stable molecular geometries. researchgate.net Such data is foundational for accurately modeling the thermodynamics and kinetics of reactions involving these compounds.

Table 2: Application of Computational Modeling in Indanone Reaction Mechanisms

Study Area Computational Method Key Findings Significance Ref.
Rh-Catalyzed [5+2] Cycloaddition DFT (B3LYP) C-C activation is facile; migratory insertion is the turnover-limiting step. Identified stabilizing π-π interactions. Provides a detailed energy profile of the catalytic cycle, aiding in catalyst optimization. nih.gov
Asymmetric Acyl Transfer DFT Elucidation of the origin of enantioselectivity in the Michael addition step. Explains how the chiral catalyst controls the stereochemical outcome of the reaction. oaepublish.com
Energetic Properties G3MP2B3, B3LYP Calculation of standard molar enthalpies of formation and identification of the most stable conformers for substituted indanones. Provides fundamental thermodynamic data essential for accurate kinetic and thermodynamic modeling. researchgate.net

| Pericyclic Reactions | DFT (B3LYP) | Used to locate transition states and analyze their aromaticity to understand reaction selection rules. | Demonstrates the application of computational tools to predict the feasibility and stereochemistry of complex rearrangements. | ic.ac.uk |

This table illustrates the power of computational modeling to provide deep mechanistic insights into reactions of the indanone family of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-1-indanone, and how is purity validated?

  • Synthesis : Cyclization of β-hydroxy-α-methoxypropiophenone using sulfuric acid is a primary method, yielding this compound as a colorless liquid with a fruity odor .
  • Characterization : Gas chromatography (GC) confirms purity (>98%), with additional validation via boiling point (67°C at 0.2 mm Hg) and molecular weight (160.21 g/mol) . NMR techniques, including 1D PROTON and 2D homonuclear experiments (e.g., zTOCSY, gCOSY), are critical for structural elucidation .

Q. How is this compound applied in cytochrome P450 inhibition studies?

  • Mechanism : It acts as a competitive inhibitor of cytochrome P450 enzymes, notably impacting the metabolism of drugs like midazolam. Researchers should pair in vitro assays (e.g., liver microsomes) with control experiments using known inhibitors (e.g., ketoconazole) to validate specificity .
  • Experimental Design : Dose-response curves and Michaelis-Menten kinetics are recommended to quantify inhibition constants (Ki) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Use N95 masks, gloves, and eyeshields due to potential respiratory and dermal irritation .
  • Waste Management : Segregate chemical waste and collaborate with certified disposal services to mitigate environmental risks (WGK 3 classification) .

Advanced Research Questions

Q. How can researchers resolve contradictions in data on this compound’s hormone interaction effects?

  • Data Analysis : Compare primary results (e.g., cell-based assays) with secondary literature, using statistical tools (t-tests, ANOVA) to assess variability. For example, discrepancies in estrogen receptor modulation may arise from differences in cell lines (e.g., MCF-7 vs. HeLa) or solvent carriers (DMSO vs. ethanol) .
  • Methodological Refinement : Replicate experiments under standardized conditions (e.g., fixed temperature, pH) and include error bars for reproducibility assessment .

Q. What advanced NMR techniques optimize structural analysis of this compound derivatives?

  • Techniques : Utilize zTOCSY for through-bond coupling analysis and gCOSY for correlation spectroscopy. These methods require 5–30-minute acquisition times in CDCl3 and are critical for distinguishing regioisomers (e.g., 2-ethyl vs. 3-ethyl derivatives) .
  • Data Interpretation : Cross-reference spectral data with computational models (e.g., DFT calculations) to confirm stereoelectronic effects .

Q. How should researchers design experiments to investigate this compound’s environmental toxicity?

  • Model Systems : Use aquatic organisms (e.g., Daphnia magna) for acute toxicity assays (LC50) and soil microbial communities for biodegradation studies.
  • Controls : Include positive controls (e.g., bisphenol A) and negative controls (solvent-only) to isolate compound-specific effects .
  • Data Presentation : Tabulate results with raw data in appendices and processed data (e.g., survival rates, metabolite profiles) in the main text .

Methodological Considerations

  • Variable Control : Limit independent variables (e.g., concentration, temperature) to 1–2 per study to avoid confounding results .
  • Ethical Compliance : For in vivo studies, adhere to protocols for humane endpoints and obtain institutional review board (IRB) approval .
  • Literature Integration : Compare findings with authoritative databases (e.g., NIST Chemistry WebBook) to ensure alignment with established physicochemical properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.